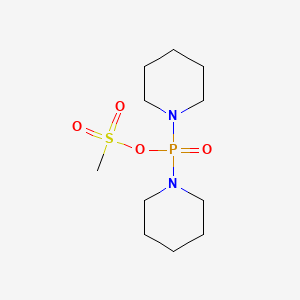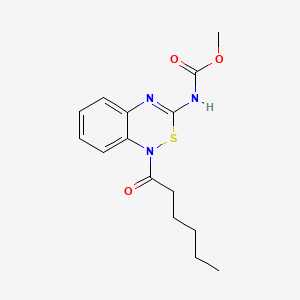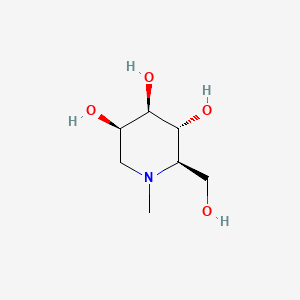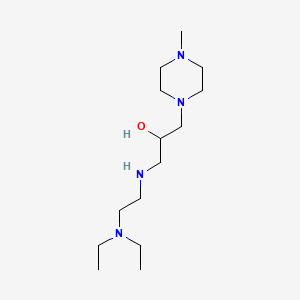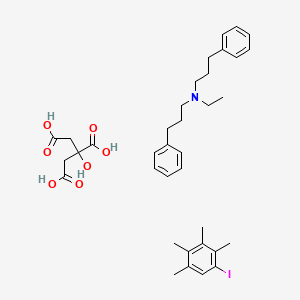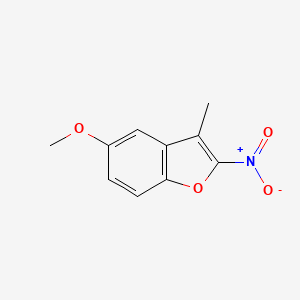![molecular formula C9H8F3NO3S B12807400 3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 70629-15-1](/img/structure/B12807400.png)
3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 306124 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications This compound is known for its role in research and development, particularly in the areas of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 306124 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that lead to the formation of the desired compound. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of NSC 306124 is scaled up to meet demand. This involves optimizing the synthetic routes to maximize efficiency and minimize costs. Industrial production methods may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques. The goal is to produce high-quality NSC 306124 in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions: NSC 306124 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving NSC 306124 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired outcome.
Major Products Formed: The major products formed from the reactions of NSC 306124 depend on the specific reagents and conditions used
Scientific Research Applications
NSC 306124 has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, NSC 306124 is used as a building block for the synthesis of more complex molecules
Biology: In the field of biology, NSC 306124 is studied for its potential effects on biological systems. Researchers investigate its interactions with proteins, enzymes, and other biomolecules to understand its mechanism of action and potential therapeutic uses.
Medicine: NSC 306124 has shown promise in medical research, particularly in the development of new drugs and therapies. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry: In industry, NSC 306124 is used in the development of new materials and technologies. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of NSC 306124 involves its interaction with specific molecular targets and pathways. This compound can bind to proteins, enzymes, and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
NSC 306124 can be compared with other similar compounds to highlight its uniqueness and potential advantages.
Similar Compounds: Some compounds similar to NSC 306124 include:
- NSC 663284: A potent quinolinedione Cdc25 phosphatase inhibitor .
- Paclitaxel: A taxoid chemotherapeutic agent used in cancer treatment .
- Dipyridamole: A phosphodiesterase inhibitor used to prevent thromboembolic events .
Uniqueness: NSC 306124 stands out due to its unique structure and properties, which enable its use in a wide range of applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
70629-15-1 |
|---|---|
Molecular Formula |
C9H8F3NO3S |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
3-thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C9H8F3NO3S/c10-9(11,12)8(16)13-6(7(14)15)4-5-2-1-3-17-5/h1-3,6H,4H2,(H,13,16)(H,14,15) |
InChI Key |
FYMPAKRCUUFCCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



